9-Methyl-9-azabicyclo[4.2.1]nonan-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
9-methyl-9-azabicyclo[4.2.1]nonan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-10-7-2-3-8(10)6-9(11)5-4-7/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOXGLLKSPCYLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140241-84-5 | |
| Record name | 9-methyl-9-azabicyclo[4.2.1]nonan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Structural Elucidation and Conformational Analysis of 9 Methyl 9 Azabicyclo 4.2.1 Nonan 3 One and Analogues
Spectroscopic Characterization Techniques for Structural Confirmation
The definitive confirmation of the complex three-dimensional structure of 9-Methyl-9-azabicyclo[4.2.1]nonan-3-one and related compounds relies on a combination of powerful spectroscopic and analytical methods. These techniques provide unambiguous evidence of atomic connectivity, relative stereochemistry, and, in some cases, the absolute configuration of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. For bicyclic systems like 9-azabicyclo[4.2.1]nonanes, a suite of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (COSY, NOESY, HSQC, HMBC) is employed to assign all proton and carbon signals and to establish the compound's stereochemistry and preferred conformation. mdpi.comresearchgate.netnih.gov
The chemical shifts of the bridgehead protons and carbons are characteristic of the bicyclic scaffold. The spatial relationships between protons are determined using the Nuclear Overhauser Effect (NOE), observed in NOESY spectra. For instance, an NOE between the N-methyl group and specific protons on the bicyclic frame can help determine the orientation of the methyl group relative to the ring system. acs.org This is crucial for assigning N-invertomer preferences (see Section 3.2.1).
In the broader class of azabicyclo[4.2.1]nonane derivatives, proton-proton coupling constants (³JHH) extracted from high-resolution ¹H NMR spectra are invaluable for conformational analysis. These coupling constants are related to the dihedral angle between adjacent C-H bonds, as described by the Karplus equation. By analyzing these values, the puckering of the seven- and five-membered rings can be inferred. rsc.org
Table 1: Representative NMR Spectroscopic Data for Azabicyclo[4.2.1]nonane Analogues
Note: This table provides illustrative data from analogues to demonstrate the application of NMR spectroscopy. Exact chemical shifts for this compound may vary.
| Nucleus | Technique | Typical Chemical Shift Range (ppm) | Information Gained |
| ¹H | 1D NMR | 1.5 - 4.0 | Proton environment, multiplicity reveals adjacent protons. |
| ¹³C | 1D NMR | 20 - 60 (Aliphatic), >200 (Carbonyl) | Carbon skeleton, presence of functional groups like C=O. |
| - | COSY | Correlation peaks | Shows ¹H-¹H spin-spin coupling, establishes proton connectivity. |
| - | HSQC | Correlation peaks | Correlates each proton to its directly attached carbon atom. |
| - | HMBC | Correlation peaks | Shows long-range (2-3 bond) correlations between ¹H and ¹³C. |
| - | NOESY | Correlation peaks | Indicates through-space proximity of protons, crucial for stereochemistry. acs.org |
X-ray Crystallography for Absolute and Relative Stereochemistry
While NMR provides detailed structural information in solution, X-ray crystallography offers a definitive, high-resolution snapshot of the molecule's structure in the solid state. This technique is unparalleled for the unambiguous determination of both relative and absolute stereochemistry. By diffracting X-rays off a single crystal of the compound, a precise three-dimensional map of electron density can be generated, revealing bond lengths, bond angles, and the exact spatial arrangement of all atoms.
For analogues of this compound, X-ray crystallography has been instrumental. For example, the structure of the naturally occurring 9-azabicyclo[4.2.1]nonane derivative, anatoxin-a, was confirmed by this method. le.ac.uk In synthetic chemistry, it is frequently used to verify the stereochemical outcome of a reaction, confirming the formation of a specific isomer. researchgate.netresearchgate.net The data obtained from X-ray analysis, such as the precise conformation adopted in the crystal lattice, also serves as a valuable benchmark for computational and solution-phase NMR studies. rsc.org
Stereochemical Aspects of the Bicyclic Scaffold
The 9-azabicyclo[4.2.1]nonane skeleton possesses several key stereochemical features that profoundly influence its properties. These include the potential for nitrogen inversion and the existence of stereoisomers based on the orientation of substituents.
The nitrogen atom in this compound is a tertiary amine, and as such, it can undergo rapid inversion of its lone pair of electrons and the attached methyl group. This leads to two distinct diastereomeric forms known as N-invertomers. In these invertomers, the N-methyl group can occupy either an "axial" or "equatorial" position relative to the piperidine-like six-membered ring within the bicyclic system.
Studies on related N-substituted bicyclic amines, such as granatanes (9-azabicyclo[3.3.1]nonanes), have shown that the preference for one invertomer over the other is influenced by several factors, including the steric bulk of the N-substituent and the polarity of the solvent. academie-sciences.fr In nonpolar solvents, an axial preference for the N-substituent is often observed. However, in polar, aqueous solutions, which are relevant to biological systems, the preference can shift towards the equatorial invertomer. academie-sciences.fr The relative stability of these invertomers is critical as it can affect how the molecule interacts with biological targets like receptors. academie-sciences.fr The equilibrium between these forms can be studied using variable-temperature NMR spectroscopy. academie-sciences.fr
Substituents on the carbon framework of the 9-azabicyclo[4.2.1]nonane system can be oriented in two distinct ways, designated as exo or endo. The exo position generally points away from the larger of the two non-bridging carbon chains (the four-carbon chain in this case), while the endo position points towards it.
Conformational Dynamics of the 9-Azabicyclo[4.2.1]nonane System
The 9-azabicyclo[4.2.1]nonane ring system is composed of a five-membered ring and a seven-membered ring sharing the nitrogen bridge and two bridgehead carbons. While the five-membered ring has limited flexibility, the seven-membered ring is considerably more mobile, leading to a dynamic conformational equilibrium for the entire scaffold. cdnsciencepub.com
Studies on related oxa- and azabicyclo[4.2.1]nonanes have shown that the seven-membered ring can adopt several conformations. cdnsciencepub.com The two principal forms are the chair and boat conformations. For unsubstituted systems, the equilibrium may be shifted towards the boat form. However, the presence of substituents can introduce steric interactions that favor other, non-classical "gauche" or twist conformations. cdnsciencepub.com This conformational flexibility is an intrinsic property of the scaffold and means that the molecule is not static but rather exists as an equilibrium of interconverting shapes. Understanding this dynamic behavior is essential for comprehending its interaction with other molecules, as the biologically active conformation may not be the lowest energy conformation in isolation.
Studies on Conformational Equilibria and Ring Interconversions
The conformational landscape of the 9-azabicyclo[4.2.1]nonane system is characterized by a dynamic equilibrium involving the flexible seven-membered ring and potential tautomerism. Unlike the more rigid bicyclo[3.3.1]nonane system, the [4.2.1] skeleton possesses greater conformational freedom.
Research has shown that 4-aminocyclooctanones, the monocyclic precursors, exist in a dynamic equilibrium with their bicyclic tautomers, the 9-azabicyclo[4.2.1]nonan-ols. le.ac.uk This intramolecular cyclization is a key feature of the system's chemistry. For the corresponding amino ketones, this equilibrium is often finely balanced. le.ac.uk
Carbon-13 NMR spectroscopic studies provide significant insights into the conformational equilibria of these compounds. wikipedia.org Due to the flexibility of the seven-membered ring, the 9-azabicyclo[4.2.1]nonane system does not adopt simple, pure chair or boat conformations. Instead, for substituted derivatives, gauche (or twisted) conformations are proposed to best account for the experimental observations. wikipedia.org For unsubstituted compounds, the conformational equilibrium may be shifted towards a boat-like form for the seven-membered ring. wikipedia.org
Another critical aspect of the system's dynamics is nitrogen inversion. The nitrogen atom at position 9 can invert its configuration, leading to different orientations of the N-methyl group (axial vs. equatorial relative to the piperidine (B6355638) ring). This inversion is a form of ring interconversion, and its energy barrier is influenced by the geometry of the bicyclic system. rsc.org
Rearrangements between Bicyclic Isomers (e.g., [4.2.1] to [3.3.1] System Rearrangements)
Skeletal rearrangements between bicyclic isomers, particularly the conversion of the [4.2.1] system to the thermodynamically more stable [3.3.1] system, are known phenomena in bicyclic chemistry. These transformations typically proceed through carbocation intermediates and fall under the class of Wagner-Meerwein rearrangements. libretexts.orgyoutube.comslideshare.net A Wagner-Meerwein rearrangement is a 1,2-rearrangement of a carbocation where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon. libretexts.org
For this compound, such a rearrangement would likely be initiated by acid catalysis, where protonation of the carbonyl oxygen generates a carbocationic intermediate. This intermediate could then undergo a skeletal reorganization to form the 9-methyl-9-azabicyclo[3.3.1]nonane ring system.
Studies on the solvolysis of 2β-halogeno-derivatives of 9-methyl-9-azabicyclo[4.2.1]nonane have been conducted, and these types of reactions are known to involve carbocationic intermediates that can lead to rearranged products. researchgate.netrsc.org While the specific products from the solvolysis of the [4.2.1] derivative were not detailed in the available literature, the principle confirms that the system is susceptible to reactions that can induce skeletal rearrangements. rsc.org The driving force for such a rearrangement is often the release of ring strain and the formation of a more stable carbocation or bicyclic framework.
Influence of Substituent Effects and Environmental Factors on Conformation
The conformational equilibrium of the 9-azabicyclo[4.2.1]nonane system is sensitive to both structural modifications (substituent effects) and external conditions (environmental factors).
Substituent Effects: The nature and position of substituents can significantly alter the preferred conformation. As established in studies of related aminoketones, the introduction of a double bond into the eight-membered ring precursor shifts the equilibrium in favor of the bicyclic form. le.ac.uk This indicates that altering the electronic and steric properties of the ring has a direct impact on its propensity to cyclize and on the stability of the resulting bicyclic conformers. The N-methyl group itself is a key substituent; its orientation (axial vs. equatorial) is a central point of the conformational equilibrium and can be influenced by other groups on the bicyclic frame.
Environmental Factors: Temperature is a critical environmental factor that can influence the position of the conformational equilibrium. le.ac.uk Variable-temperature NMR or IR spectroscopy can be used to study these changes, providing thermodynamic data on the relative stabilities of the different conformers.
The choice of solvent can also play a role. Polar solvents may stabilize more polar conformers or tautomers, potentially shifting the equilibrium between the monocyclic aminoketone and the bicyclic alcohol. While specific studies on solvent effects for this compound are not detailed in the provided sources, it is a fundamental principle in conformational analysis that the dielectric constant and hydrogen-bonding capability of the solvent can interact differently with various conformers, thereby altering their relative energies.
Computational Chemistry Studies on 9 Methyl 9 Azabicyclo 4.2.1 Nonan 3 One and Its Analogues
Application of Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Prediction
Density Functional Theory (DFT) is a fundamental computational tool for predicting the molecular geometry and electronic structure of organic molecules. For a compound like 9-Methyl-9-azabicyclo[4.2.1]nonan-3-one, DFT calculations would be employed to determine its most stable three-dimensional conformation. These calculations involve optimizing the geometry of the molecule to find the lowest energy arrangement of its atoms.
Key molecular properties that can be predicted using DFT include:
Bond lengths and angles: Precise predictions of the distances between atoms and the angles between bonds.
Dihedral angles: Information about the torsion of the bicyclic framework.
Electronic properties: Such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps, which are crucial for understanding the molecule's reactivity.
While specific DFT data for this compound is not readily found, studies on similar N-substituted nortropanones and norgranatanones have successfully used DFT methods to analyze their structures. academie-sciences.fr
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm molecular structures. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts would be a valuable tool.
The typical workflow for predicting NMR spectra involves:
Geometry optimization of the molecule using a suitable level of theory (e.g., a specific DFT functional and basis set).
Calculation of the magnetic shielding tensors for each nucleus in the optimized geometry.
Referencing these shielding tensors to a standard (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.
Computational studies on related tropane (B1204802) and granatane derivatives have demonstrated that DFT calculations can provide results in reasonable agreement with experimental NMR data for determining stereochemistry and conformational preferences. academie-sciences.fr
Modeling of Conformational Landscapes and Energy Barriers
The bicyclo[4.2.1]nonane framework of this compound can exist in multiple conformations. Computational modeling is essential for exploring the conformational landscape and determining the relative energies of different conformers, as well as the energy barriers for interconversion between them.
This type of analysis typically involves:
Conformational search: Using molecular mechanics or semi-empirical methods to identify potential low-energy conformers.
Geometry optimization and energy calculation: Re-optimizing the geometries of the identified conformers and calculating their relative energies using higher-level methods like DFT.
Transition state search: Locating the transition state structures that connect different conformers to determine the energy barriers for conformational changes.
Studies on analogous bicyclic systems have successfully used these methods to understand the conformational flexibility and the preference for certain invertomers in solution. academie-sciences.fr
Computational Analysis of Reaction Mechanisms and Transition State Structures in Synthetic Pathways
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For the synthesis of this compound and its analogues, DFT calculations can be used to model the reaction pathways. This involves identifying the structures of reactants, intermediates, transition states, and products along a proposed reaction coordinate.
By calculating the energies of these species, a potential energy surface for the reaction can be constructed. This allows for:
Determination of the rate-determining step: By identifying the highest energy barrier in the reaction pathway.
Understanding stereoselectivity: By comparing the energies of transition states leading to different stereoisomers.
Validation of proposed mechanisms: By comparing calculated reaction barriers and outcomes with experimental observations.
While specific computational studies on the synthetic pathways to this compound are not detailed in the available literature, the synthesis of the broader 9-azabicyclo[4.2.1]nonane ring system has been a subject of interest, and computational analysis would be a powerful tool to optimize these synthetic routes. mdpi.comle.ac.uk
Reactivity and Chemical Transformations of 9 Methyl 9 Azabicyclo 4.2.1 Nonan 3 One
Reactions at the Ketone Functionality (C-3 Position)
The carbonyl group at the C-3 position is a primary site for synthetic modification of the 9-Methyl-9-azabicyclo[4.2.1]nonan-3-one scaffold. Its reactivity is central to the construction of more complex derivatives.
Diastereoselective and Enantioselective Carbonyl Additions (e.g., Aldol-type Reactions)
The ketone functionality of bicyclic amines like this compound is a valuable handle for creating new stereocenters. While specific studies on the aldol-type reactions of the 9-azabicyclo[4.2.1]nonan-3-one system are not extensively detailed, the reactivity of the closely related 9-azabicyclo[3.3.1]nonan-3-one (N-methylgranatanone) provides significant insight. For these related systems, diastereoselective and enantioselective aldol (B89426) reactions are considered among the most useful synthetic transformations. academie-sciences.fr
The rigid conformational nature of the bicyclic scaffold dictates the facial selectivity of nucleophilic attack on the C-3 carbonyl. The approach of reactants is sterically hindered on one face of the molecule, leading to a high degree of stereocontrol in addition reactions. The enantioselectivity of these reactions is influenced by the configuration of the N-substituent, which can direct the outcome of the reaction. academie-sciences.fr This inherent stereochemical bias makes the scaffold a useful building block in asymmetric synthesis for accessing specific stereoisomers. d-nb.info
Reactions Involving the Bridgehead Nitrogen Atom (N-9 Position)
The tertiary amine at the N-9 position is a key functional group that influences the molecule's properties and provides a site for further chemical modification.
Alkylation and Acylation Reactions at the Nitrogen
The bridgehead nitrogen atom in the 9-azabicyclo[4.2.1]nonane skeleton possesses a lone pair of electrons, making it nucleophilic and basic. It can readily react with various electrophiles.
Alkylation and De-alkylation: The nitrogen can be quaternized by reaction with alkyl halides, forming the corresponding ammonium (B1175870) salts. Conversely, the N-methyl group can be removed through dealkylation reactions. A common method for the N-demethylation of tertiary amines is the von Braun reaction, which utilizes cyanogen (B1215507) bromide. thieme-connect.de Another effective method involves the use of α-chloroethylchloroformate for N-dealkylation, which has been successfully applied to unsaturated derivatives of the 9-azabicyclo[4.2.1]nonane system. le.ac.uk These reactions are crucial for synthesizing nor-homotropane analogues, which can then be functionalized with different groups at the nitrogen position. le.ac.uk
| Reaction Type | Reagent | Product Type | Scaffold Studied | Reference |
| N-Dealkylation | α-Chloroethylchloroformate | Secondary Amine (Nor-homotrop-7-ene) | 9-Azabicyclo[4.2.1]nonene | le.ac.uk |
| N-Dealkylation | Cyanogen Bromide (BrCN) | N-Cyano-nor-compound | 9-Azabicyclo[3.3.1]nonane | thieme-connect.de |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | General Tertiary Amines |
This table is interactive. Sort by column by clicking the headers.
Acylation: The nitrogen atom can also undergo acylation reactions with acyl halides or anhydrides to form amide derivatives, although this is less common for bridgehead tertiary amines due to steric hindrance.
Chemical Transformations of the Bicyclic Scaffold
Beyond reactions at specific functional groups, the entire bicyclic framework of 9-azabicyclo[4.2.1]nonane derivatives can participate in significant chemical transformations, including cycloadditions and rearrangements.
Cycloaddition and Rearrangement Reactions
Cycloaddition Reactions: The 9-azabicyclo[4.2.1]nonatriene skeleton can be synthesized efficiently via a cobalt-catalyzed [6π+2π] cycloaddition. nih.gov This reaction involves the treatment of an N-substituted azepine with an alkyne in the presence of a three-component catalytic system, typically Co(acac)₂(dppe)/Zn/ZnI₂. nih.govmdpi.com This transformation is a powerful method for constructing the bicyclic core structure, yielding a diverse range of substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes. mdpi.comresearchgate.net The reaction proceeds with high yields for various functionally substituted alkynes. nih.gov
| Alkyne Reactant | N-Substituted Azepine | Catalyst System | Product Yield | Reference |
| Functionally Substituted Terminal Alkynes | N-carbocholesteroxyazepine | Co(acac)₂(dppe)/Zn/ZnI₂ | 79–95% | nih.gov |
| 1,4-Butynediol | N-carbocholesteroxyazepine | Co(acac)₂(dppe)/Zn/ZnI₂ | High | nih.gov |
| 1,3-Diynes | N-carbocholesteroxyazepine | Co(acac)₂(dppe)/Zn/ZnI₂ | 77–90% | acs.org |
| Terminal 1,2-Dienes | N-carbocholesteroxyazepine | Co(acac)₂(dppe)/Zn/ZnI₂ | 79–92% | acs.org |
This table is interactive. Sort by column by clicking the headers.
Rearrangement Reactions: While specific rearrangement studies on this compound are not prominent, related bicyclic systems are known to undergo such transformations. For instance, the oxime of the related 9-azabicyclo[3.3.1]nonan-3-one system can undergo a Beckmann rearrangement. core.ac.uk Similarly, the Huisgen–White rearrangement has been observed in bicyclic lactams derived from the 9-azabicyclo[3.3.1]nonan-3-one system. rsc.org These rearrangements are highly dependent on the strain and stereoelectronics of the specific bicyclic framework and often lead to ring expansion or fragmentation products.
Mechanistic Investigations of in Vitro Biological Activities of 9 Azabicyclo 4.2.1 Nonane Derivatives
Structure-Activity Relationship (SAR) Studies for Series of Analogues
Structure-activity relationship (SAR) studies on 9-azabicyclo[4.2.1]nonane derivatives have provided critical insights into the structural requirements for potent biological activity. These investigations systematically modify the core structure to determine the impact of different functional groups and substituents on the compound's interaction with its biological targets.
For analogues targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), the nature of the substituent on the azabicyclic nitrogen and the aromatic or heteroaromatic moieties attached to the core are crucial. For instance, in a series of diazine analogues, the position of the nitrogen atoms in the aromatic ring significantly influences binding affinity for various nAChR subtypes. The pyrimidine-containing bioisostere of a 3-pyridyl analogue demonstrated the highest potency within its series, with a Ki value of 0.14 nM for the (α4)2(β2)3 nAChR subtype. This highlights that subtle electronic and steric changes can lead to substantial differences in receptor affinity and selectivity.
Furthermore, SAR studies have been extended to understand antitumor activity. The introduction of different substituents on the 9-azabicyclo[4.2.1]nona-2,4,7-triene skeleton has been shown to modulate cytotoxic effects against various cancer cell lines. researchgate.netresearchgate.net These studies are essential for optimizing the therapeutic potential of this class of compounds.
Molecular Interaction Mechanisms with Biological Targets
The biological effects of 9-azabicyclo[4.2.1]nonane derivatives are predicated on their specific interactions with molecular targets within the body. Binding studies and computational modeling have been instrumental in elucidating these mechanisms.
Binding Studies with Neurotransmitter Receptors (e.g., Nicotinic Acetylcholine Receptor Interactions)
A significant area of research for 9-azabicyclo[4.2.1]nonane derivatives has been their interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels involved in numerous physiological and cognitive processes. nih.gov The semi-rigid conformation of the 9-azabicyclo[4.2.1]nonane skeleton mimics the conformation of natural nAChR agonists like acetylcholine. le.ac.uk
Radioligand binding assays have been employed to determine the affinity of these compounds for different nAChR subtypes. For example, diazine analogues of the potent nAChR ligand UB-165 were evaluated for their affinity at (α4)2(β2)3, α3β4, and α7 subtypes. The pyrimidine (B1678525) analogue (a bioisostere of a 3-pyridyl variant) emerged as a highly potent and selective ligand for the (α4)2(β2)3 subtype.
The table below summarizes the in vitro binding affinities (Ki values) of selected 9-azabicyclo[4.2.1]nonane diazine analogues for various nAChR subtypes.
| Compound | nAChR Subtype | Ki (nM) |
| Pyridazine analogue | (α4)2(β2)3 | 1.8 |
| Pyrimidine analogue | (α4)2(β2)3 | 0.14 |
| Pyrazine analogue | (α4)2(β2)3 | 1.2 |
| Pyridazine analogue | α3β4 | 110 |
| Pyrimidine analogue | α3β4 | 20 |
| Pyrazine analogue | α3β4 | 133 |
| Pyridazine analogue | α7 | 19.3 |
| Pyrimidine analogue | α7 | 10.7 |
| Pyrazine analogue | α7 | 23.0 |
Data sourced from reference .
These studies demonstrate that the 9-azabicyclo[4.2.1]nonane scaffold is a versatile platform for developing subtype-selective nAChR ligands, which could be valuable for treating neurological disorders like Parkinson's and Alzheimer's diseases. mdpi.com
Mechanistic Insights from In Vitro Antitumor Activity against Specific Cell Lines
Certain derivatives of the 9-azabicyclo[4.2.1]nonane skeleton have demonstrated significant antitumor activity in vitro. researchgate.netresearchgate.net Specifically, synthesized 9-azabicyclo[4.2.1]nona-2,4,7-trienes have shown high cytotoxicity against several human tumor cell lines, including Jurkat (T-cell leukemia), K562 (chronic myelogenous leukemia), U937 (histiocytic lymphoma), and HL60 (promyelocytic leukemia). researchgate.netresearchgate.net
The mechanism of this antitumor activity is an area of active investigation. Studies on related bicyclic compounds suggest that these agents may induce apoptosis (programmed cell death) and can exert a phase-specific cytotoxic effect on the cell cycle of tumor cells. sciforum.net The cytotoxic effect of some tricyclic adducts derived from the 9-azabicyclo[4.2.1]nonane framework has been quantified, with inhibitory concentrations (IC50) in the range of 0.019 to 0.045 µM. researchgate.net
The table below presents the in vitro cytotoxic activity (IC50 values) of selected bicyclo[4.2.1]nonatriene derivatives against various tumor cell lines. mdpi.com
| Compound | Cell Line | IC50 (µM) |
| 5i | Jurkat | 0.011 |
| 5h | K562 | 0.017 |
| 5a | U937 | 0.029 |
| 3 | Jurkat | 0.021 ± 0.002 |
| 4a | K562 | 0.035 ± 0.003 |
| 4b | HL60 | 0.048 ± 0.004 |
Data sourced from references mdpi.com.
These findings indicate that the 9-azabicyclo[4.2.1]nonane scaffold is a promising template for the development of novel anticancer agents. researchgate.netresearchgate.net
Role of Conformational Rigidity and Stereochemistry in Ligand-Receptor Binding and Activity
The conformational rigidity of the 9-azabicyclo[4.2.1]nonane ring system is a key determinant of its biological activity. le.ac.uk This rigidity helps to "freeze" the molecule in a specific conformation that is favorable for binding to its biological target, such as the nicotinic acetylcholine receptor. le.ac.uk By reducing the entropic penalty upon binding, conformational constraint can lead to higher affinity and selectivity. le.ac.uk
The synthesis of pyridohomotropane, a conformationally restricted analogue of nornicotine (B190312) incorporating the 9-azabicyclo[4.2.1]nonane skeleton, demonstrated significantly higher receptor binding affinity (16 times that of nornicotine). le.ac.uk This provided a deeper understanding of the spatial requirements for nAChR interaction. le.ac.uk
Stereochemistry also plays a crucial role. The spatial arrangement of atoms in enantiomers can lead to different binding affinities and functional activities. For instance, the natural enantiomer of anatoxin-a, a potent nicotinic agonist with the 9-azabicyclo[4.2.1]nonane core, shows significantly higher affinity for rat brain nAChRs compared to its unnatural enantiomer. nih.gov This enantiospecificity underscores the importance of a precise three-dimensional fit between the ligand and the receptor binding site for optimal interaction. nih.gov
Future Research Directions and Potential Applications
Development of Novel and Efficient Synthetic Routes for Stereocontrolled Access to Functionalized Analogs
A primary focus of future research will be the development of more efficient and stereoselective synthetic methods to access functionalized analogues of 9-Methyl-9-azabicyclo[4.2.1]nonan-3-one. While methods for constructing the core 9-azabicyclo[4.2.1]nonane ring system exist, such as intramolecular cyclization and palladium-mediated amination, there is a continuous need for innovation. uobaghdad.edu.iqle.ac.uk
Recent advancements have highlighted cobalt-catalyzed [6π + 2π] cycloaddition reactions involving N-substituted azepines as a highly effective strategy for creating the 9-azabicyclo[4.2.1]nonane cage. mdpi.comresearchgate.net This approach has been successful in producing a variety of substituted 9-azabicyclo[4.2.1]nona-2,4-dienes and 9-azabicyclo[4.2.1]nona-2,4,7-trienes. acs.orgresearchgate.net Future work should aim to expand the substrate scope of these catalytic systems and refine reaction conditions to achieve high levels of stereocontrol. The ability to precisely control the stereochemistry at multiple centers is crucial for synthesizing specific enantiomers, which often exhibit distinct biological activities.
Key research objectives in this area include:
Catalyst Development: Designing new transition metal catalysts that offer higher yields, faster reaction times, and enhanced stereoselectivity.
Asymmetric Synthesis: Implementing chiral ligands or auxiliaries to achieve enantioselective synthesis of specific isomers.
Functional Group Tolerance: Expanding the range of functional groups that can be incorporated into the bicyclic framework, allowing for a wider diversity of analogues for biological screening.
Advanced Computational Studies for Rational Design of New Azabicyclic Architectures
Computational chemistry offers powerful tools for the rational design of novel compounds based on the 9-azabicyclo[4.2.1]nonane scaffold. By employing methods like Density Functional Theory (DFT) and molecular mechanics, researchers can predict the conformational preferences, electronic properties, and stability of new derivatives. academie-sciences.frrsc.org Such computational studies are invaluable for understanding structure-activity relationships (SAR), which can guide synthetic efforts toward molecules with desired biological profiles. acs.org
Future computational research should focus on:
Pharmacophore Modeling: Developing three-dimensional pharmacophore models based on the known interactions of related alkaloids, such as anatoxin-a, with their biological targets (e.g., nicotinic acetylcholine (B1216132) receptors). vliz.be This can help in designing new ligands with enhanced affinity and selectivity.
Molecular Docking Simulations: Simulating the binding of newly designed azabicyclic architectures to the active sites of relevant proteins and receptors to predict binding modes and affinities.
Predictive ADMET Modeling: Using computational algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to prioritize the synthesis of candidates with favorable pharmacokinetic profiles.
Deeper Exploration of Molecular Mechanisms Underlying Observed In Vitro Biological Activities
The 9-azabicyclo[4.2.1]nonane skeleton is present in natural products known to be potent agonists of nicotinic acetylcholine receptors (nAChR). mdpi.comvliz.be Furthermore, some synthetic derivatives have demonstrated significant in vitro antitumor activity against various cancer cell lines. researchgate.net A critical direction for future research is to move beyond initial screening and conduct in-depth investigations into the molecular mechanisms responsible for these effects.
This will involve a multi-pronged approach:
Receptor Binding Assays: Quantifying the binding affinities of this compound and its analogues for different subtypes of nAChRs and other potential receptor targets.
Functional Assays: Characterizing the functional activity of these compounds as agonists, antagonists, or allosteric modulators at their target receptors.
Cellular and Molecular Biology Techniques: Investigating the downstream signaling pathways affected by these compounds in cancer cells to identify the specific proteins and processes that mediate their cytotoxic effects. Elucidating these mechanisms is essential for the potential development of these molecules into therapeutic agents for neurological disorders or cancer. mdpi.comresearchgate.net
Utilization as Chiral Building Blocks in Asymmetric Synthesis
The rigid, conformationally constrained structure of the 9-azabicyclo[4.2.1]nonane core makes it an excellent chiral scaffold. Enantiomerically pure derivatives of this compound can serve as valuable building blocks in asymmetric synthesis, enabling the construction of complex molecules with defined stereochemistry. The synthesis of enantiomerically pure N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione, a related bicyclic system, highlights the potential of such scaffolds as useful chiral synthons. researchgate.net
Future opportunities in this domain include:
Enantiomeric Resolution: Developing efficient methods for separating the enantiomers of this compound or its precursors, for example, through chiral chromatography or diastereomeric crystallization.
Stereoselective Transformations: Utilizing the resolved enantiomers as starting materials to control the stereochemical outcome of subsequent reactions, such as aldol (B89426) additions, alkylations, or cyclizations.
Synthesis of Chiral Ligands: Incorporating the chiral azabicyclic framework into the design of new ligands for asymmetric catalysis.
Integration into Complex Molecular Architectures and Natural Product Mimics
The structural similarity of the 9-azabicyclo[4.2.1]nonane skeleton to numerous important alkaloids provides a strong rationale for its use in the synthesis of complex molecular architectures and natural product mimics. acs.orgmdpi.com By using the core structure as a template, chemists can design and synthesize novel analogues of natural products like anatoxin-a or bis-homoepibatidine. acs.org This strategy allows for systematic modifications to the natural product structure, which can lead to compounds with improved potency, selectivity, or metabolic stability.
Future research in this area will likely involve:
Total Synthesis: Developing synthetic routes that incorporate the this compound core into the total synthesis of complex natural products.
Scaffold Decoration: Using the ketone and other functional groups on the azabicyclic ring as handles for diversification, attaching different side chains and ring systems to create libraries of novel compounds.
Bio-inspired Synthesis: Designing synthetic strategies that mimic proposed biosynthetic pathways to natural products containing the 9-azabicyclo[4.2.1]nonane moiety.
Q & A
Q. What synthetic methodologies are optimal for preparing 9-Methyl-9-azabicyclo[4.2.1]nonan-3-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves catalytic hydrogenation or reductive amination of bicyclic precursors. Key steps include:
- Catalytic Hydrogenation : Use of palladium or ruthenium catalysts under hydrogen pressure (5–10 atm) to reduce intermediate imines or ketones. Reaction temperatures (50–80°C) and solvent polarity (e.g., methanol or ethanol) critically influence yield .
- Cross-Coupling Reactions : Palladium-mediated coupling of azabicyclic intermediates with methyl groups, requiring inert atmospheres (argon/nitrogen) and ligands like triphenylphosphine for stabilization .
- Optimization Tips : Monitor reaction progress via TLC or GC-MS to identify side products (e.g., over-reduction to alcohols). Adjust pH to stabilize intermediates in aqueous-organic biphasic systems .
Q. How is the biological activity of this compound characterized, and what assays are recommended?
Methodological Answer:
- Neurological Targets : Screen for affinity at nicotinic acetylcholine receptors (α4β2 subtype) using radioligand binding assays (e.g., [³H]-epibatidine competition studies). IC₅₀ values are compared to reference ligands like nicotine .
- Antioxidant Activity : Assess free radical scavenging via DPPH or ABTS assays. For example, in Teucrium manghuaense extracts, the compound contributed to 7.43% of total antioxidant activity, validated by GC-MS quantification .
- In Vivo Models : Use rodent models (e.g., hot plate test) for analgesic activity, with dose-dependent response curves (1–10 mg/kg) to establish efficacy .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to resolve bicyclic proton environments. Key signals include δ 2.1–3.3 ppm (bridging methylene groups) and δ 7.3 ppm (aromatic protons in benzyl derivatives) .
- GC-MS : Electron-impact ionization (70 eV) identifies molecular ions (e.g., m/z 181 for the parent ion) and fragmentation patterns (e.g., loss of CO or CH₃ groups) .
- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) for purity assessment (≥95% by area normalization) .
Advanced Research Questions
Q. How do electron-impact mass spectrometry (EI-MS) fragmentation patterns elucidate the bridgehead substituent effects in this compound?
Methodological Answer: EI-MS of this compound derivatives reveals two dominant pathways:
- Pathway 1 : Cleavage of the C3-C4 bond generates a radical cation (m/z 123), followed by cyclopropane expulsion to yield m/z 95 .
- Pathway 2 : Methyl group loss (m/z 166 → 151) precedes ring-opening to form linear amines.
Comparative studies with 9-Benzyl analogs show enhanced stability of the bicyclic core due to steric shielding, reducing fragmentation intensity by 30% .
Q. What computational strategies are used to model the puckering dynamics of the bicyclic core, and how do they correlate with experimental data?
Methodological Answer:
- Ring Puckering Coordinates : Apply Cremer-Pople parameters (θ, φ) to quantify non-planarity. For this compound, θ = 25° and φ = 45° indicate a "twist-boat" conformation, validated by X-ray crystallography (R-factor ≤ 0.05) .
- DFT Calculations : B3LYP/6-31G(d) optimizations predict energy minima at puckering amplitudes of 0.8–1.2 Å. Compare with synchrotron-derived bond lengths (e.g., C1-C2 = 1.54 Å) to refine force fields .
Q. How do structural modifications (e.g., substitution at N9 or C3) alter receptor binding profiles?
Methodological Answer:
- N9 Methyl vs. Benzyl : Methyl derivatives show higher α4β2 nAChR affinity (Ki = 12 nM) due to reduced steric hindrance, while benzyl groups introduce π-π interactions but lower selectivity .
- C3 Ketone Reduction : Conversion to 3-ol decreases binding by 50%, as the ketone participates in hydrogen bonding with receptor residues (e.g., Tyr195) .
- SAR Table :
| Derivative | Modification | α4β2 nAChR Ki (nM) |
|---|---|---|
| Parent Compound | None | 15 ± 2 |
| 9-Benzyl analog | N9 substitution | 8 ± 1 |
| 3-Oxo reduced to 3-ol | C3 reduction | 750 ± 50 |
Q. How are crystallographic data and software (e.g., SHELXL) employed to resolve structural ambiguities in derivatives?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets. For example, monoclinic crystals (space group P21/c) of a benzyl derivative yielded Rint = 0.032 .
- Refinement in SHELXL : Apply TWIN/BASF commands for twinned data and restraints for disordered solvent molecules. Key metrics: R1 ≤ 0.05, wR2 ≤ 0.12 .
- Validation : Check PLATON alerts for missed symmetry or over-constrained thermal parameters .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., cell lines vs. in vivo models). For example, discrepancies in analgesic activity may arise from differences in pain induction (thermal vs. chemical) .
- Control Experiments : Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) via LC-MS to rule out degradation .
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to quantify heterogeneity (I² statistic) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
